1,1'-Binaphthalene-2,2'-dicarboxylic acid

Asymmetric Synthesis Biocatalysis Enantioselective Resolution

1,1'-Binaphthalene-2,2'-dicarboxylic acid (BNDA, CAS 18531-96-9) is a C2-symmetric, axially chiral dicarboxylic acid belonging to the privileged binaphthyl scaffold family. Its hindered rotation around the C1–C1' bond imparts stable atropisomerism, making it a foundational building block for asymmetric catalysis, chiral resolution, and supramolecular chemistry.

Molecular Formula C22H14O4
Molecular Weight 342.3 g/mol
CAS No. 18531-96-9
Cat. No. B105404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Binaphthalene-2,2'-dicarboxylic acid
CAS18531-96-9
Synonyms(S)-(-)-[1,1’-Binaphthalene]-2,2’-dicarboxylic Acid;  (-)-1,1’-Binaphthyl-2,2’-dicarboxylic Acid;  (S)-(-)-Binaphthyl-2,2’-dicarboxylic Acid;  (S)-1,1’-Binaphthyl-2,2’-dicarboxylic Acid
Molecular FormulaC22H14O4
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O
InChIInChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
InChIKeyYDZNRNHKJQTGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Binaphthalene-2,2'-dicarboxylic Acid (CAS 18531-96-9): Procurement-Quality Axially Chiral Building Block


1,1'-Binaphthalene-2,2'-dicarboxylic acid (BNDA, CAS 18531-96-9) is a C2-symmetric, axially chiral dicarboxylic acid belonging to the privileged binaphthyl scaffold family. Its hindered rotation around the C1–C1' bond imparts stable atropisomerism, making it a foundational building block for asymmetric catalysis, chiral resolution, and supramolecular chemistry [1]. Commercially available in both enantiopure (R and S) and racemic forms, it serves as a direct precursor to chiral ligands, organocatalysts, and chiral stationary phases (CSPs), with typical specifications including ≥95% purity and >99% enantiomeric excess (ee) for resolved material [2].

Why 1,1'-Binaphthalene-2,2'-dicarboxylic Acid Cannot Be Interchanged with BINOL or BINAP in Critical Workflows


While binaphthyl derivatives like BINOL (diol) and BINAP (diphosphine) share the same chiral scaffold, substitution with 1,1'-Binaphthalene-2,2'-dicarboxylic acid is not chemically or functionally equivalent. BNDA's dicarboxylic acid functionality provides a distinct coordination and hydrogen-bonding geometry that enables unique applications inaccessible to its hydroxyl or phosphine analogs. Its carboxyl groups facilitate direct amide bond formation for immobilization onto solid supports (e.g., silica for chiral HPLC) [1] and serve as both hydrogen-bond donors/acceptors and metal-coordinating ligands in clathrate formation and chiral MOF synthesis [2]. Interchanging with a non-carboxyl analog would fundamentally alter the reactivity, supramolecular assembly, or chromatographic selectivity, directly impacting experimental reproducibility and downstream yields.

Quantitative Evidence for 1,1'-Binaphthalene-2,2'-dicarboxylic Acid Differentiation vs. Analogs


Chiral Resolution Efficiency: Enantiopurity from Racemic BNDA via Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution of a racemic BNDA precursor, 2,2-bis(hydroxymethyl)-1,1′-binaphthyl (±)-2, followed by oxidation provides enantiopure BNDA (R)-1 and (S)-1. This enzymatic method avoids toxic resolving agents like brucine or quinine required in conventional resolutions [1].

Asymmetric Synthesis Biocatalysis Enantioselective Resolution

Enantioselective Catalyst Precursor: High Purity BNDA via (R)-(-)-1-Cyclohexylethylamine Resolution

Racemic BNDA (±)-6 was efficiently resolved using (R)-(-)-1-cyclohexylethylamine as a resolving agent to yield (R)-BNDA with high enantiopurity, which is then used to synthesize a C2-symmetric chiral binaphthyl ketone catalyst for asymmetric epoxidation [1].

Asymmetric Catalysis Chiral Resolution Process Chemistry

Selective Clathrate Formation: Discrimination of Alcohols and Carboxylic Acids

BNDA acts as a 'coordinatoclathrate' host, selectively including uncharged organic molecules based on functionality, substitution pattern, and molecular size. X-ray structures of five different alcohol clathrates reveal a variable cleft that adapts to guest topology, enabling marked discrimination selectivities from solvent mixtures [1].

Supramolecular Chemistry Host-Guest Chemistry Molecular Separation

Chiral Stationary Phase (CSP) Performance: BNDA-Derived Polyamides for HPLC Enantioseparation

Polyamides synthesized from axially dissymmetric 1,1′-binaphthalene-2,2′-dicarbonyl dichloride (derived from BNDA) were adsorbed onto silica gel to create chiral stationary phases (CSPs) for HPLC. These CSPs successfully resolved several axially chiral biaryl compounds and 3,5-dinitrophenylcarbamates, with chiral discrimination attributed to hydrogen bonding and donor-acceptor interactions with the BNDA-derived binaphthalene moiety [1].

Analytical Chemistry Chiral Chromatography Enantioseparation

Synthesis Efficiency: A Two-Step Synthesis of BNDA from 2-Methyl-1-naphthyl Grignard Reagent

A convenient, high-yielding synthesis of racemic BNDA (4) is achieved via oxidation of isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate (8), which is readily obtained from the reaction of a 2-methyl-1-naphthyl Grignard reagent with isopropyl 1-isopropoxy-2-naphthoate [1].

Organic Synthesis Process Chemistry Grignard Reaction

Spontaneous Resolution System: BNDA Forms Conglomerate Crystals with 1,2-Diphenylethylenediamine

Combining racemic BNDA with racemic 1,2-diphenylethylenediamine in the presence of water yields spontaneously resolvable conglomerate crystals. This system provides a novel, water-induced method for chiral resolution without the need for a chiral auxiliary [1].

Crystal Engineering Chiral Resolution Supramolecular Chemistry

Optimal Procurement-Driven Use Cases for 1,1'-Binaphthalene-2,2'-dicarboxylic Acid


Asymmetric Catalysis: Synthesis of Enantioselective Ketone Catalysts for Epoxidation

Procure enantiopure BNDA (>99% ee) to serve as a direct precursor for C2-symmetric chiral binaphthyl ketone catalysts. These catalysts are effective in asymmetric epoxidation reactions, and the high enantiopurity of the BNDA starting material directly translates to higher catalyst enantioselectivity and overall reaction yield [1].

Chiral Chromatography: Development of Custom Polyamide-Based Chiral Stationary Phases (CSPs)

Use BNDA to synthesize axially dissymmetric polyamides for immobilization on silica gel. The resulting CSPs are effective for the HPLC enantioseparation of axially chiral biaryl compounds and 3,5-dinitrophenylcarbamates, offering a customizable and potentially cost-effective alternative to commercial chiral columns [1].

Supramolecular Chemistry and Separation Science: Selective Clathrate Formation for Guest Discrimination

Leverage BNDA's unique 'coordinatoclathrate' host properties for the selective inclusion and separation of uncharged organic molecules. Its ability to discriminate between guests based on functionality, substitution, and size makes it valuable for purifying target compounds from complex mixtures or for chiral resolution via host-guest crystallization [1].

Chiral Building Block: Modular Synthesis of Advanced Binaphthyl-Derived Ligands and Catalysts

Employ BNDA as a versatile starting material for synthesizing a wide range of chiral ligands, including binaphthyl monocarboxylic acids for Ru(II)-catalyzed enantioselective C-H functionalization, and chiral phase-transfer catalysts. Its dicarboxylic acid groups provide convenient handles for facile derivatization via esterification, amidation, or reduction [1].

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